molecular formula C10H16O B8472074 4-(1-Methylcyclopropyl)cyclohexanone

4-(1-Methylcyclopropyl)cyclohexanone

Cat. No. B8472074
M. Wt: 152.23 g/mol
InChI Key: NAWBHXDZRPICRD-UHFFFAOYSA-N
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Patent
US05889012

Procedure details

5.0 g (0.036 mol) of 4-isopropenylcyclohexanone (precursor to Example 4) were placed under inert gas in 150 ml of hexane, and 16.5 g (0.134 mol) of diethylzinc (1M in hexane) followed by 58.0 g (0.22 mol) of diiodomethane were added dropwise at -20° C. The mixture was stirred at -60° C. for 2 hours and then at 0° C. for 6 hours. The reaction solution was kept in a refrigerator overnight and was worked up by pouring it into cold NH4Cl solution and carrying out extraction with ether. The organic phase was washed with sodium thiosulfate solution and water, dried and concentrated. 5.3 g (96% of theory) of a colorless oil were obtained which was reacted without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1)([CH3:3])=[CH2:2].[CH2:11]([Zn]CC)C.ICI.[NH4+].[Cl-]>CCCCCC>[CH3:2][C:1]1([CH:4]2[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]2)[CH2:11][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=C)(C)C1CCC(CC1)=O
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
C(C)[Zn]CC
Step Three
Name
Quantity
58 g
Type
reactant
Smiles
ICI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at -20° C
WAIT
Type
WAIT
Details
at 0° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was kept in a refrigerator overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extraction with ether
WASH
Type
WASH
Details
The organic phase was washed with sodium thiosulfate solution and water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
5.3 g (96% of theory) of a colorless oil were obtained which
CUSTOM
Type
CUSTOM
Details
was reacted without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(CC1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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